![molecular formula C12H11NO2S B12874767 (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group and a sulfanylmethylidene group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzenethiol with 3-methyl-1,2-oxazol-5-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The methyl group and the sulfanylmethylidene group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
- (4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness
The uniqueness of (4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one lies in its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2S/c1-8-3-5-10(6-4-8)16-7-11-9(2)13-15-12(11)14/h3-7H,1-2H3/b11-7- |
Clave InChI |
YSZDFMNJUZSCFG-XFFZJAGNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S/C=C\2/C(=NOC2=O)C |
SMILES canónico |
CC1=CC=C(C=C1)SC=C2C(=NOC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

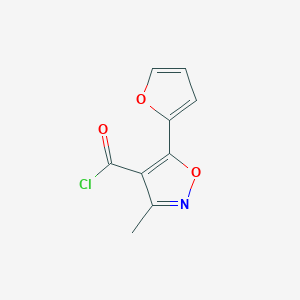

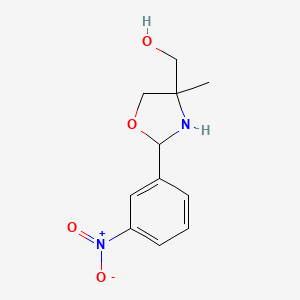

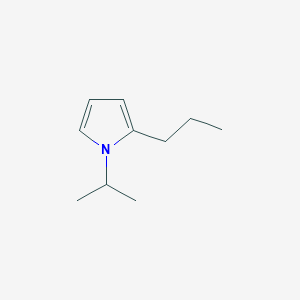
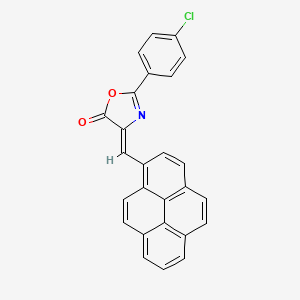
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)

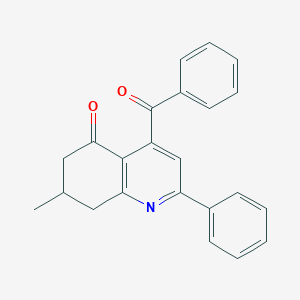

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)

